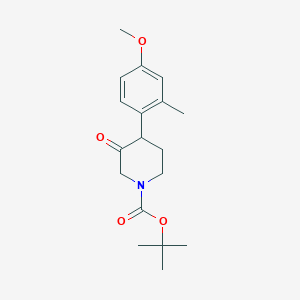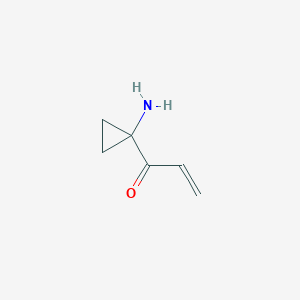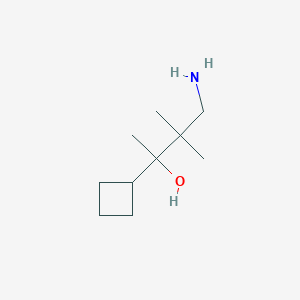
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclobutyl ring, and a tertiary alcohol. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.
Formation of the Tertiary Alcohol: The tertiary alcohol is formed through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives, using reducing agents like LiAlH₄ or NaBH₄.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tertiary alcohol can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The amino group and tertiary alcohol can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclobutyl ring adds rigidity to the molecule, influencing its binding properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-cyclobutyl-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Cyclobutyl-3,3-dimethylbutan-2-ol: Lacks the amino group, affecting its biological activity and reactivity.
4-Amino-3,3-dimethylbutan-2-ol: Lacks the cyclobutyl ring, resulting in different structural and binding properties.
Uniqueness
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is unique due to its combination of an amino group, a cyclobutyl ring, and a tertiary alcohol. This unique structure imparts specific reactivity and binding properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
4-amino-2-cyclobutyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,7-11)10(3,12)8-5-4-6-8/h8,12H,4-7,11H2,1-3H3 |
Clé InChI |
HAAONCSNXXHAJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C)(C1CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)


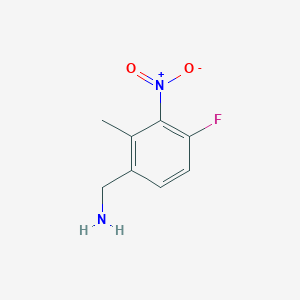


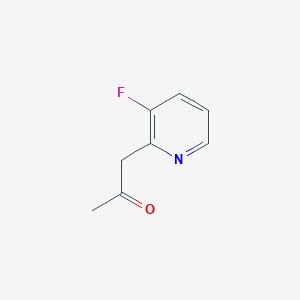
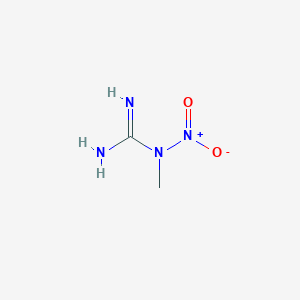
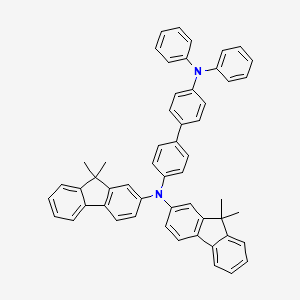
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)

